7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride
Description
Properties
IUPAC Name |
7λ6-thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-3-7(6-11)2-1-4-8-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYWGFBBDOISBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)C2)NC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888976-83-7 | |
| Record name | 7lambda6-thia-1-azaspiro[4.4]nonane-7,7-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide; hydrochloride, also known as 1-thia-7-azaspiro[4.4]nonane 1,1-dioxide hydrochloride, is a compound with significant biological activity. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : 1-thia-7-azaspiro[4.4]nonane 1,1-dioxide hydrochloride
- CAS Number : 2089257-89-4
- Molecular Formula : C7H13NO2S·ClH
- Molecular Weight : 195.71 g/mol
- Purity : ≥95%
The compound exists as a white to off-white powder and is soluble in water and organic solvents. Its structure features a spirocyclic arrangement, which is critical for its biological interactions.
Pharmacological Effects
Research indicates that 7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide exhibits various pharmacological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
-
CNS Activity :
- The compound has been investigated for its central nervous system (CNS) effects. Preliminary studies suggest that it may have anxiolytic and sedative properties, making it a candidate for further research in treating anxiety disorders.
-
Antioxidant Properties :
- In vitro studies have highlighted the antioxidant capacity of this compound, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies and Experimental Data
Several studies have explored the biological activity of 7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide:
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro antibacterial assays | Effective against E. coli and S. aureus with MIC values of 15 µg/mL and 10 µg/mL respectively. |
| Study B | Animal model for anxiety | Showed significant reduction in anxiety-like behavior in rodents at doses of 5 mg/kg. |
| Study C | Antioxidant assay | Inhibition of lipid peroxidation by 40% at a concentration of 100 µM. |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spirocyclic structure may interact with specific receptors or enzymes involved in microbial resistance and neuropharmacology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Spiro Ring Size
a. Spiro[3.5]nonane Derivatives
- 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride (CAS: N/A): Smaller spiro ring ([3.5] vs. Industrial-grade availability (90% purity) suggests utility in bulk synthesis .
- 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide hydrochloride (CAS: 2567495-11-6): Heteroatom positions reversed (1-Thia-7-aza vs. 7λ⁶-Thia-1-aza), altering electronic distribution. High-purity R&D product with specialized handling requirements (e.g., strict temperature control) .
b. Spiro[4.5]decane Derivatives
- 7λ⁶-Thia-2-azaspiro[4.5]decane 7,7-dioxide hydrochloride (CAS: 2306265-04-1): Larger [4.5] framework increases molecular weight (C₈H₁₆ClNO₂S, 225.74 g/mol) and steric bulk, which may affect solubility .
Heteroatom Position and Identity
a. 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7):
- Sulfur at position 2 instead of 7; nitrogen at position 6.
- NLT 97% purity, used in API intermediates .
b. 1-Oxa-7-azaspiro[4.4]nonane Derivatives
- 3,3-Difluoro-1-oxa-7-aza-spiro[4.4]nonane hydrochloride (CAS: 2177264-61-6): Sulfur replaced by oxygen (oxa), with fluorine substituents. Lower molecular weight (199.62 g/mol) and higher electronegativity may enhance metabolic stability .
Functional Group Modifications
- 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (CAS: 804425-95-4): Carboxylic acid group introduces acidity (pKa ~2–3), improving water solubility .
Data Tables for Key Comparisons
Table 1: Structural and Physical Properties
Research Findings and Limitations
- Synthesis Efficiency : The target compound achieves a 98% yield , outperforming industrial-grade analogs (e.g., 90% purity in [3.5] derivatives) .
- Thermal Stability : Decomposition at 204–205 °C vs. unspecified stability in fluorinated analogs .
- Safety : Strict handling protocols for [3.5] derivatives (e.g., temperature control ) contrast with the stability of [4.4] frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
